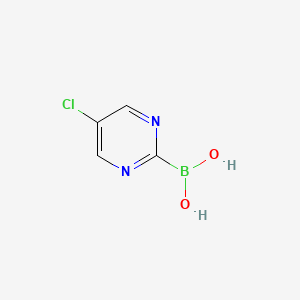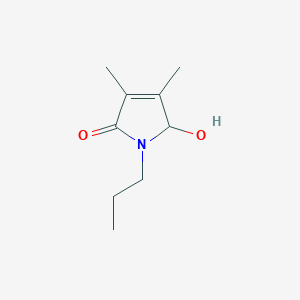
5-hydroxy-3,4-dimethyl-1-propyl-1,5-dihydro-2H-pyrrol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-hydroxy-3,4-dimethyl-1-propyl-1,5-dihydro-2H-pyrrol-2-one is a heterocyclic compound that belongs to the pyrrolone family. . This compound, with its unique structure, has shown promise in various scientific research fields.
準備方法
The synthesis of 5-hydroxy-3,4-dimethyl-1-propyl-1,5-dihydro-2H-pyrrol-2-one can be achieved through several methods. One common approach involves the base-assisted cyclization of 3-cyanoketones . This method is advantageous as it uses readily available and inexpensive synthetic precursors. The reaction typically involves the use of a strong base, such as sodium hydroxide, to facilitate the cyclization process. The reaction conditions often include moderate temperatures and extended reaction times to ensure complete conversion.
化学反応の分析
5-hydroxy-3,4-dimethyl-1-propyl-1,5-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like halides or amines. The major products formed from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the hydroxyl or methyl groups on the pyrrolone ring .
科学的研究の応用
In medicinal chemistry, it has shown promise as an antimicrobial, anti-inflammatory, and anticancer agent . Its unique structure allows it to interact with various biological targets, making it a valuable scaffold for drug development. Additionally, it has been investigated for its potential use in the synthesis of other bioactive compounds, further highlighting its versatility .
作用機序
The mechanism of action of 5-hydroxy-3,4-dimethyl-1-propyl-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from its ability to disrupt bacterial cell membranes, leading to cell lysis . Its anti-inflammatory effects are thought to be mediated through the inhibition of pro-inflammatory cytokines, while its anticancer activity may involve the induction of apoptosis in cancer cells .
類似化合物との比較
5-hydroxy-3,4-dimethyl-1-propyl-1,5-dihydro-2H-pyrrol-2-one can be compared to other pyrrolone derivatives, such as 3,5-diarylsubstituted 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones . These compounds share a similar core structure but differ in their substituents, which can significantly impact their biological activities. For example, 3,5-diarylsubstituted pyrrolones have shown potent anticancer activity, while this compound has a broader range of biological activities . Other similar compounds include pyrrolidinones, which also exhibit diverse biological activities but differ in their ring structure and substituents .
特性
分子式 |
C9H15NO2 |
|---|---|
分子量 |
169.22 g/mol |
IUPAC名 |
2-hydroxy-3,4-dimethyl-1-propyl-2H-pyrrol-5-one |
InChI |
InChI=1S/C9H15NO2/c1-4-5-10-8(11)6(2)7(3)9(10)12/h8,11H,4-5H2,1-3H3 |
InChIキー |
QWVQMHZSOJBWNR-UHFFFAOYSA-N |
正規SMILES |
CCCN1C(C(=C(C1=O)C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(3-methyl-2-oxoquinoxalin-1(2H)-yl)methyl]benzonitrile](/img/structure/B12503896.png)
![6-bromo-2-[(2,4-dinitrophenyl)sulfanyl]-1H-benzimidazole](/img/structure/B12503902.png)
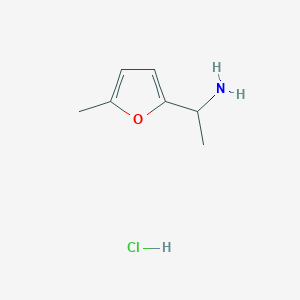
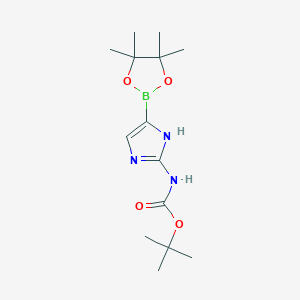
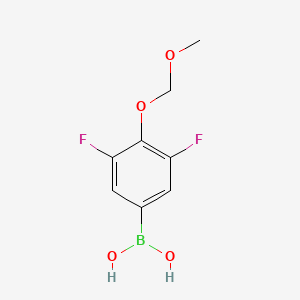
![7,7'-Bis(trimethylstannyl)-2,2',3,3'-tetrahydro-5,5'-bithieno[3,4-b][1,4]dioxine](/img/structure/B12503933.png)

methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12503935.png)
![2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-6-phenylpyrimidin-4(3H)-one](/img/structure/B12503949.png)
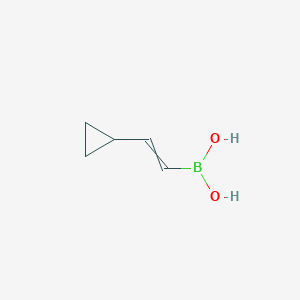
![N-(2,4-difluorophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12503953.png)
![2-{[4-amino-5-(3-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-difluorophenyl)acetamide](/img/structure/B12503965.png)

